![molecular formula C24H16N2O6S2 B11764439 Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- CAS No. 98240-12-1](/img/structure/B11764439.png)
Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- involves several steps. Typically, the process begins with the preparation of 1,10-phenanthroline, which is then subjected to sulfonation reactions to introduce the sulfonic acid groups. The reaction conditions often involve the use of sulfur trioxide or fuming sulfuric acid to achieve the desired sulfonation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound allow for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in various industrial processes, including the production of dyes and other chemical intermediates.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can disrupt bacterial cell membranes and inhibit essential enzymes . The pathways involved in its mechanism of action are complex and depend on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- can be compared with other similar compounds, such as:
1,10-Phenanthroline: A simpler compound without the sulfonic acid groups, used primarily as a ligand in coordination chemistry.
Benzenesulfonic acid: A simpler sulfonic acid without the phenanthroline structure, used in various industrial applications. The uniqueness of Benzenesulfonic acid, 1,10-phenanthroline-4,7-diylbis- lies in its combined structural features, which confer specific chemical and biological properties.
Eigenschaften
98240-12-1 | |
Molekularformel |
C24H16N2O6S2 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
2-[7-(2-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid |
InChI |
InChI=1S/C24H16N2O6S2/c27-33(28,29)21-7-3-1-5-17(21)15-11-13-25-23-19(15)9-10-20-16(12-14-26-24(20)23)18-6-2-4-8-22(18)34(30,31)32/h1-14H,(H,27,28,29)(H,30,31,32) |
InChI-Schlüssel |
FHWUTUVZPFPQTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.